molecular formula C7H13NO B12351012 1-Penten-3-one, 1-(dimethylamino)-

1-Penten-3-one, 1-(dimethylamino)-

Cat. No.: B12351012
M. Wt: 127.18 g/mol
InChI Key: HPBKASIYSDDWNK-AATRIKPKSA-N
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Description

1-Penten-3-one, 1-(dimethylamino)- is an organic compound with the molecular formula C7H13NO. It is a derivative of 1-penten-3-one, where a dimethylamino group is attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Penten-3-one, 1-(dimethylamino)- can be synthesized through several methods. One common method involves the Mannich reaction, where a ketone, formaldehyde, and dimethylamine are reacted in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained below 0°C to prevent side reactions .

Industrial Production Methods

Industrial production of 1-Penten-3-one, 1-(dimethylamino)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The product is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-one, 1-(dimethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols .

Scientific Research Applications

1-Penten-3-one, 1-(dimethylamino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 1-(dimethylamino)- involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit mitochondrial respiration by interacting with receptor sites in the mitochondria. This interaction can lead to variations in respiration-inhibiting properties depending on the substituents present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Penten-3-one, 1-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances its reactivity and allows for specific interactions with biological targets, making it valuable in various research applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(E)-1-(dimethylamino)pent-1-en-3-one

InChI

InChI=1S/C7H13NO/c1-4-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+

InChI Key

HPBKASIYSDDWNK-AATRIKPKSA-N

Isomeric SMILES

CCC(=O)/C=C/N(C)C

Canonical SMILES

CCC(=O)C=CN(C)C

Origin of Product

United States

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